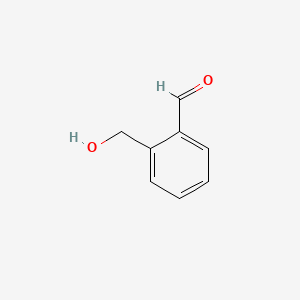

2-(Hydroxymethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHIUKSUZLPFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147770 | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106799-57-9, 55479-94-2 | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, hydroxymethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the catalytic hydrogenation of benzaldehyde. Another method includes the reaction of benzaldehyde with formaldehyde in the presence of a base to introduce the hydroxymethyl group .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of benzaldehyde. This process involves the use of catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form 2-(hydroxymethyl)benzoic acid.

Reduction: The aldehyde group can be reduced to form 2-(hydroxymethyl)benzyl alcohol.

Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions

Major Products Formed:

Oxidation: 2-(Hydroxymethyl)benzoic acid.

Reduction: 2-(Hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Chemical Synthesis

2-(Hydroxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of diverse derivatives through several chemical transformations.

Key Reactions and Derivatives

- Schiff Base Formation : Reacts with primary amines to form Schiff bases, which are valuable in the synthesis of biologically active compounds.

- Hemiacetal Formation : Can undergo reversible reactions to form cyclic hemiacetals, which are important in carbohydrate chemistry .

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Schiff Base | 2-(2-Hydroxybenzylidene)amine | 64.6 |

| Hemiacetal | Cyclic Hemiacetal | Variable |

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

Case Study

In a study assessing its anticancer properties, this compound was found to significantly inhibit cell growth in breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Material Science

The compound is also utilized in the development of advanced materials due to its ability to form stable polymers and coatings.

Applications in Polymer Chemistry

- Polymerization : It can be polymerized to create materials with desirable mechanical properties and thermal stability.

- Coating Applications : Used as a component in protective coatings that require enhanced durability and resistance to environmental factors.

Flavoring and Fragrance Industry

Beyond its chemical and medicinal applications, this compound is recognized for its aromatic properties.

Usage

- Widely used as a flavoring agent in food products and beverages.

- Employed in the formulation of fragrances due to its pleasant scent profile.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes and receptors, leading to changes in biological activity. This interaction can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

Physical and Chemical Properties

- Solubility : Hydroxymethyl and hydroxy groups increase hydrophilicity compared to methyl or halogen substituents.

- Stability : Electron-withdrawing groups (e.g., –CHO) reduce aromatic ring reactivity, while electron-donating groups (e.g., –CH₃) enhance susceptibility to electrophilic substitution.

Research Findings and Data Gaps

- Antitumor Activity : Eurotium-derived benzaldehydes (e.g., compound 9 ) show potent activity, possibly due to fused cyclic structures or epoxy side chains . The hydroxymethyl group’s role in similar activity remains unexplored.

- Insect Behavior Modulation : 3,4-Dimethylbenzaldehyde repels insects, while trans-2-hexenal attracts them, highlighting substituent-dependent effects .

- Toxicological Data: Limited for this compound, though analogs like 4-(Bromomethyl)benzaldehyde require caution due to unstudied toxicity .

Biological Activity

2-(Hydroxymethyl)benzaldehyde, also known as salicylaldehyde, is an aromatic aldehyde with a hydroxymethyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. This article reviews the biological activities of this compound, supported by recent studies and findings.

- Molecular Formula : C8H8O2

- Molecular Weight : 152.15 g/mol

- CAS Number : 499-75-2

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems.

- Mechanism : The compound's structure allows it to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in cellular damage and aging.

- Findings : In vitro studies have shown that this compound can effectively reduce lipid peroxidation levels in cellular models, indicating its potential as a protective agent against oxidative damage.

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects.

- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response.

- Case Study : A study demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, suggesting its potential use in managing inflammatory diseases.

3. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens.

- Findings : Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with concentration and the type of microorganism.

- Table of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in inflammatory pathways.

- Gene Expression Modulation : It may influence the expression of genes related to oxidative stress and inflammation.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.

Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

- Cancer Research : In vitro experiments indicated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.

- Neuroprotective Effects : Animal studies suggest that it may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease management.

Q & A

Q. What are the common synthetic routes for 2-(Hydroxymethyl)benzaldehyde, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via formylation or hydroxymethylation of benzaldehyde derivatives. One approach involves Reimer-Tiemann-like reactions under alkaline conditions, where phenol derivatives react with chloroform to introduce the aldehyde and hydroxymethyl groups. For example, substituting phenol with a hydroxymethyl precursor can yield the target compound. Reaction parameters such as temperature (e.g., 80°C for optimal hydrazone formation in ethanol ), solvent choice (polar aprotic solvents enhance electrophilic substitution), and catalyst type (e.g., AlCl₃ for Friedel-Crafts reactions) critically affect yields.

Table 1: Synthetic Methods and Yields

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Reimer-Tiemann Variant | Phenol, CHCl₃ | NaOH, 60°C | ~50-60 | |

| Hydrazone Formation | L-serinyl hydrazino | Ethanol, 80°C | 70-90 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and hydroxymethyl (δ ~60 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺ at m/z 151.06 for C₈H₈O₂) and fragmentation patterns .

- HPLC-UV : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% in research-grade samples) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Answer:

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but sparingly soluble in water (analogous to 4-hydroxybenzaldehyde: 8.45 mg/mL at 25°C ).

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C. Avoid prolonged exposure to light to prevent aldehyde degradation .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer: DFT studies (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts reactivity: a smaller gap (~4 eV) suggests electrophilic susceptibility at the aldehyde group. Exact exchange functionals (e.g., hybrid B3LYP) improve thermochemical accuracy (average error <3 kcal/mol ).

Table 2: DFT-Calculated Properties

| Property | B3LYP/6-311+G(d,p) | Experimental | Deviation |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.21 | 0.01 |

| HOMO-LUMO Gap (eV) | 4.1 | - | - |

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic additions?

Answer: The hydroxymethyl group exerts steric and electronic effects. Computational studies show para-directing behavior due to electron-donating resonance effects, favoring nucleophilic attack at the ortho position. Kinetic isotopic labeling (KIE) experiments validate transition-state stabilization by hydrogen bonding .

Q. How do crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer: Poor crystal growth due to hygroscopicity requires slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate). SHELX software refines disordered hydroxymethyl conformers via TWIN/BASF commands, achieving R-factors <5% .

Q. How should researchers resolve contradictions between experimental and computational vibrational spectra?

Answer: Discrepancies in IR stretches (e.g., C=O at 1680 cm⁻¹ experimentally vs. 1700 cm⁻¹ computationally) arise from anharmonic effects. Apply scaling factors (0.96–0.98) to DFT frequencies or use post-Hartree-Fock methods (e.g., MP2) for better agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.